molecular formula C11H11NO3 B1599396 Methyl (R)-(+)-2-isocyanato-3-phenylpropionate CAS No. 361456-36-2

Methyl (R)-(+)-2-isocyanato-3-phenylpropionate

Cat. No.: B1599396
CAS No.: 361456-36-2
M. Wt: 205.21 g/mol
InChI Key: JOTMMIYKEOOTNZ-SNVBAGLBSA-N
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Description

Methyl ®-(+)-2-isocyanato-3-phenylpropionate is an organic compound with the molecular formula C11H11NO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl ®-(+)-2-isocyanato-3-phenylpropionate can be synthesized through several methods. One common approach involves the reaction of ®-(+)-2-amino-3-phenylpropionic acid with phosgene in the presence of a base. The reaction typically occurs under controlled temperature conditions to ensure the formation of the isocyanate group without unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of Methyl ®-(+)-2-isocyanato-3-phenylpropionate often involves large-scale synthesis using automated reactors. The process includes the careful handling of phosgene, a toxic and hazardous reagent, under strict safety protocols. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Methyl ®-(+)-2-isocyanato-3-phenylpropionate undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding derivatives.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas under mild conditions.

    Alcohols: React with the isocyanate group to form carbamates, typically requiring a catalyst or elevated temperatures.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

Methyl ®-(+)-2-isocyanato-3-phenylpropionate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl ®-(+)-2-isocyanato-3-phenylpropionate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines and alcohols. This reactivity is exploited in various synthetic applications to form stable urea and carbamate linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparison with Similar Compounds

    Phenyl isocyanate: Similar in structure but lacks the chiral center and the ester group.

    Methyl isocyanate: A simpler isocyanate compound without the phenyl and ester groups.

Uniqueness: Methyl ®-(+)-2-isocyanato-3-phenylpropionate is unique due to its chiral nature and the presence of both an isocyanate and an ester group. This combination of functional groups allows for diverse reactivity and applications in various fields, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

methyl (2R)-2-isocyanato-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTMMIYKEOOTNZ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424925
Record name Methyl (R)-(+)-2-isocyanato-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361456-36-2
Record name Methyl (R)-(+)-2-isocyanato-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 361456-36-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

L-Phenylalanine methyl ester hydrochloride (6.00 g., 27.82 mmole) was slurried in anhydrous 1,4-dioxane (125 ml.), treated with trichloromethylchloroformate (5.05 ml., 41.86 mmole) and heated at 55° C. for 17.5 hours. The excess trichloromethylchloroformate and 1,4-dioxane were removed from the reaction mixture by distillation under slightly reduced pressure. The resultant residue was subjected to high vacuum distillation to afford the desired intermediate 2-isocyanato-3-phenylpropionic acid methyl ester (4.78 g., 84% yield). B.P. 83°-85° C. (100 μm Hg.) as a clear colorless liquid. 1H-NMR (200 MHz, CDCl3) δppm =3.12, dd, J=8.5 Hz., 2H (--CH2 --Ph), 3.83, s, 3H (--COOCH3), 4.28, m, 1H (--CH--CH2 --), 7.15-7.4, m, 5H (Ar--H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.05 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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